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Compound of Interest

1-(4-
Compound Name:

Bromophenyl)cyclopropanamine

Cat. No. B1343217

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(4-Bromophenyl)cyclopropanamine. This document is intended to serve as a
valuable resource for researchers and professionals involved in the fields of medicinal
chemistry, drug development, and organic synthesis. The information presented herein has
been compiled from various sources and is supplemented with established principles of
spectroscopic analysis.

Chemical Structure and Properties

Chemical Name: 1-(4-Bromophenyl)cyclopropanamine Molecular Formula: CoH10BrN
Molecular Weight: 212.09 g/mol CAS Number: 345965-54-0

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-(4-
Bromophenyl)cyclopropanamine. Where experimental data is not publicly available,
predicted values and data from analogous compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data (Predicted and based on analogous compounds)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~74-75 Doublet 2H Ar-H (ortho to Br)
~7.2-73 Doublet 2H Ar-H (meta to Br)
~1.5 - 2.0 (broad) Singlet 2H -NH:z
~0.8-1.2 Multiplet 4H Cyclopropyl-H

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and
coupling constants can be influenced by the solvent and concentration. The chemical shifts for
aromatic protons are influenced by the bromine substituent. Protons on the cyclopropane ring
are expected to appear in the upfield region of the spectrum.[1][2]

Table 2: 13C NMR Spectroscopic Data (Predicted and based on analogous compounds)

Chemical Shift (6, ppm) Assighment

~145 Ar-C (quaternary, attached to cyclopropyl)
~131 Ar-C (ortho to Br)

~129 Ar-C (meta to Br)

~120 Ar-C (para to cyclopropyl, attached to Br)
~40 C-N (quaternary, cyclopropyl)

~15 Cyclopropyl-CH:z

Note: The chemical shifts are influenced by the electronegativity of the attached atoms. The
carbon attached to the bromine atom will be significantly affected.[3][4]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Predicted and based on analogous compounds)
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (primary amine,

3400 - 3250 Medium

two bands expected)[5][6]
3100 - 3000 Medium Aromatic C-H stretch[7]
~3000 Medium Cyclopropyl C-H stretch
1620 - 1580 Medium to Strong N-H bend (scissoring)[5]
1590, 1485 Medium to Strong Aromatic C=C stretch[7]
1250 - 1020 Medium C-N stretch[5]
~1070 Strong C-Br stretch
910 - 665 Broad, Strong N-H wag[5]

Note: The presence of a primary amine is characterized by two N-H stretching bands. The C-Br
stretch is typically found in the fingerprint region. A SpectraBase entry indicates the availability

of an FTIR spectrum for 1-(4-BROMOPHENYL)-CYCLOPROPYLAMINE, though full access is
restricted.[8]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)
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mlz lon Notes

Molecular ion peak, showing
211/213 M+ characteristic isotopic pattern
for bromine (*°Br and 81Br in

~1:1 ratio).[9][10]

Protonated molecular ion, also
212/214 [M+H]* showing the bromine isotopic
pattern.[11]

196/198 [M-NH2]* Loss of the amino group.
132 [M-Br]* Loss of the bromine atom.
115 [CoH7]* Further fragmentation.

Note: The mass spectrum is expected to show a characteristic isotopic cluster for the molecular
ion due to the presence of bromine isotopes (“°Br and 8!Br) in nearly equal abundance,
resulting in two peaks of similar intensity separated by 2 m/z units.[9][10] PubChem provides
predicted collision cross section data for various adducts of 1-(4-
bromophenyl)cyclopropanamine.[11]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1-(4-
Bromophenyl)cyclopropanamine. Actual parameters may need to be optimized based on the
specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Materials:
» 1-(4-Bromophenyl)cyclopropanamine sample

o Deuterated solvent (e.g., CDCl3, DMSO-de)
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e NMR tubes (5 mm)
* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the
chosen deuterated solvent in a clean, dry NMR tube.

e Instrument Setup:
o Tune and shim the spectrometer according to standard procedures.

o Set the appropriate acquisition parameters for H and 3C NMR, including pulse sequence,
acquisition time, relaxation delay, and number of scans.

o Data Acquisition:
o Acquire the *H NMR spectrum.

o Acquire the 33C NMR spectrum. For enhanced sensitivity, a larger number of scans may
be necessary.

» Data Processing:

[e]

Apply Fourier transformation to the raw data.

o

Phase and baseline correct the spectra.

[¢]

Calibrate the chemical shifts using the residual solvent peak as a reference.

[¢]

Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:
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1-(4-Bromophenyl)cyclopropanamine sample

FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Solvent (e.g., dichloromethane) for cleaning

Procedure (ATR method):

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
e Background Scan: Record a background spectrum of the empty ATR accessory.

o Sample Scan: Record the spectrum of the sample.

» Data Processing: The software will automatically subtract the background from the sample
spectrum.

Procedure (KBr pellet method):

o Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-
200 mg of dry KBr powder using an agate mortar and pestle.

o Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

e Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the
spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
e 1-(4-Bromophenyl)cyclopropanamine sample

e Mass spectrometer (e.g., with ESI or El ionization source)
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e Solvent (e.g., methanol, acetonitrile)

Procedure (ESI-MS):

Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.

« Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump.

o Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the appropriate
parameters for the ion source (e.g., capillary voltage, cone voltage) and mass analyzer (e.g.,
mass range, scan time).

o Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major
fragment ions.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-(4-
Bromophenyl)cyclopropanamine.
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Caption: Workflow for the synthesis and spectroscopic characterization of 1-(4-
Bromophenyl)cyclopropanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclopropanamine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.researchgate.net/publication/234694271_H-1_NMR_Chemical_Shifts_of_Cyclopropane_and_Cyclobutane_A_Theoretical_Study
https://www.researchgate.net/figure/C-NMR-for-the-reactions-of-1-4-bromophenylethan-1-amine-1-with-13-C-labeled-CO2-at-25_fig8_307776704
https://www.mdpi.com/1422-0067/6/1/52
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://dev.spectrabase.com/spectrum/HoaCZuJomM4
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www.tutorchase.com/answers/ib/chemistry/how-can-you-identify-the-presence-of-halogens-using-mass-spectrometry
https://pubchemlite.lcsb.uni.lu/e/compound/18710195
https://pubchemlite.lcsb.uni.lu/e/compound/18710195
https://www.benchchem.com/product/b1343217#1-4-bromophenyl-cyclopropanamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1343217#1-4-bromophenyl-cyclopropanamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1343217#1-4-bromophenyl-cyclopropanamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1343217#1-4-bromophenyl-cyclopropanamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1343217?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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